molecular formula C19H22N2O3 B2438309 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide CAS No. 496036-13-6

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide

Cat. No.: B2438309
CAS No.: 496036-13-6
M. Wt: 326.396
InChI Key: CPNOFCGJFXTIOK-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Tengler et al. (2013) presented the synthesis and characterization of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which share structural similarities with 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide. These compounds demonstrated significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, surpassing standard treatments in efficacy. Their amphiphilic properties also impacted the rate of photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agricultural research or biotechnology (Tengler et al., 2013).

Electrochromic and Electrofluorescent Properties

Sun et al. (2016) developed electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing excellent solubility, thermal stability, and reversible multicolor electrochromic characteristics. These findings suggest applications in smart materials and optoelectronic devices, highlighting the versatility of compounds related to this compound in material science and engineering (Sun et al., 2016).

Antitubercular Activity

Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating potent in vitro antitubercular activity against Mycobacterium tuberculosis. This research underscores the potential of this compound derivatives in developing new antitubercular therapies, contributing to the fight against tuberculosis (Nimbalkar et al., 2018).

Nonlinear Optical Properties

Muñoz-Flores et al. (2014) investigated hexacoordinated organotin compounds derived from Schiff bases, revealing significant nonlinear optical properties. These compounds, related in structure and function to this compound, could be utilized in the development of optical materials and devices, enhancing technologies in telecommunications and computing (Muñoz-Flores et al., 2014).

Temperature-Sensitive Fluorescent Materials

Han et al. (2013) discovered that an aryl-substituted pyrrole derivative exhibits controllable fluorescence in solid state, functioning as a thermo-responsive material capable of detecting specific temperature ranges. This research highlights the potential of derivatives of this compound in creating innovative materials for temperature sensing and monitoring applications (Han et al., 2013).

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-17(14(2)12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOFCGJFXTIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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